Technical Guide: 3-Bromobenzamidine Hydrochloride
Technical Guide: 3-Bromobenzamidine Hydrochloride
CAS Number: 16796-52-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromobenzamidine hydrochloride, a key reagent in biochemical and pharmaceutical research. This document details its physicochemical properties, a robust synthesis protocol, its application as a serine protease inhibitor with a detailed assay methodology, and its role in relevant signaling pathways.
Physicochemical and Structural Data
3-Bromobenzamidine hydrochloride is a white to light yellow solid compound.[1] Its chemical and physical properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 16796-52-4 | [2] |
| Molecular Formula | C₇H₈BrClN₂ | [1][2] |
| Molecular Weight | 235.51 g/mol | [1][2][3][4] |
| Appearance | White to light yellow solid/powder | [1][3] |
| Purity | ≥95% (HPLC) | [2][3] |
| Melting Point | 129-131°C | [2] |
| IUPAC Name | 3-bromobenzenecarboximidamide;hydrochloride | [2] |
| Synonyms | 3-Bromobenzimidamide hydrochloride | [5] |
| Storage Conditions | Store at 0-8°C | [3] |
Synthesis of 3-Bromobenzamidine Hydrochloride
The primary route for the synthesis of benzamidine derivatives from their corresponding nitriles is the Pinner reaction.[4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ester salt (a Pinner salt), which is then converted to the amidine by reaction with ammonia.[4]
Experimental Protocol: Pinner Reaction
This protocol is adapted from established methods for the Pinner reaction.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
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Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend 10.0 g (54.9 mmol) of 3-bromobenzonitrile in 30 mL of anhydrous ethanol.
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Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic and should be maintained at a low temperature. Continue the introduction of HCl until the nitrile has completely dissolved and the solution is saturated.
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Isolation of Pinner Salt: Seal the flask and stir at room temperature for 24 hours, during which a precipitate of the ethyl 3-bromobenzimidate hydrochloride will form. The product can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
Step 2: Ammonolysis to 3-Bromobenzamidine Hydrochloride
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Preparation: Suspend the crude imidate hydrochloride from the previous step in 50 mL of anhydrous ethanol in a pressure-resistant vessel.
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Reaction: Cool the suspension to -10°C and pass anhydrous ammonia gas through the mixture until saturation.
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Isolation: Seal the vessel and stir at room temperature for 48 hours. The by-product, ammonium chloride, will precipitate. Remove the ammonium chloride by filtration.
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Purification: Evaporate the filtrate under reduced pressure to yield crude 3-Bromobenzamidine hydrochloride. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
Application as a Serine Protease Inhibitor
3-Bromobenzamidine hydrochloride is a known inhibitor of serine proteases, a broad class of enzymes involved in numerous physiological and pathological processes.[1] Benzamidine and its derivatives are competitive inhibitors that bind to the active site of serine proteases like trypsin, thrombin, and plasmin, preventing substrate binding and catalysis.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of 3-Bromobenzamidine hydrochloride against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
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Trypsin (e.g., bovine pancreatic trypsin)
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3-Bromobenzamidine hydrochloride
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Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate
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Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
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96-well microplate
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Microplate reader
Procedure:
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Prepare Reagent Solutions:
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Prepare a stock solution of trypsin in the assay buffer.
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Prepare a stock solution of 3-Bromobenzamidine hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
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Prepare a stock solution of the chromogenic substrate L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration.
-
-
Assay Setup:
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In a 96-well microplate, add a fixed volume of the trypsin solution to each well.
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Add varying concentrations of the 3-Bromobenzamidine hydrochloride solution to the wells. Include control wells with no inhibitor.
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Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
-
Initiate Reaction:
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Add the chromogenic substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Data Acquisition:
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Immediately place the microplate in a plate reader and measure the absorbance at 405 nm (for p-nitroaniline release from L-BAPNA) at regular intervals for 10-15 minutes.
-
-
Data Analysis:
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Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
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Determine the percent inhibition for each concentration relative to the control (no inhibitor).
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Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
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To determine the inhibition constant (Ki), perform the assay with varying substrate and inhibitor concentrations and analyze the data using a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive inhibition).
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Signaling Pathways and Experimental Workflows
Serine Protease Signaling Pathway
Serine proteases can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This process initiates intracellular signaling cascades.
References
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Bromobenzonitrile synthesis - chemicalbook [chemicalbook.com]
